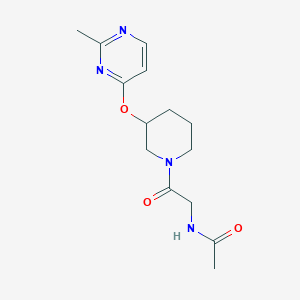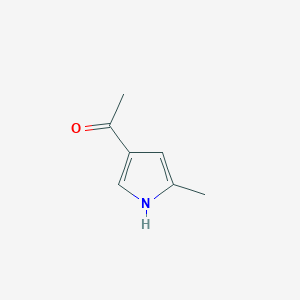![molecular formula C20H20N2O4 B2863224 N-benzyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953181-46-9](/img/structure/B2863224.png)
N-benzyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Wirkmechanismus
Target of Action
Similar compounds have been known to exhibit antioxidant properties , suggesting potential targets could be reactive oxygen species or enzymes involved in oxidative stress pathways.
Mode of Action
It’s worth noting that similar compounds have shown to possess moderate to significant radical scavenging activity . This suggests that the compound may interact with its targets by neutralizing reactive oxygen species, thereby reducing oxidative stress.
Action Environment
Environmental factors such as pH, temperature, and presence of other molecules can influence the action, efficacy, and stability of the compound . .
This compound could serve as a valuable starting point for the development of new biologically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine hydrochloride under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable aryl halide and a nucleophile.
Benzylation: The benzyl group can be introduced through a benzylation reaction using benzyl chloride and a suitable base, such as sodium hydride or potassium carbonate.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Aryl halides, nucleophiles, electrophiles, and suitable solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Isoxazole derivatives, including this compound, have shown potential as bioactive molecules with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound may be investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Vergleich Mit ähnlichen Verbindungen
N-benzyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide can be compared with other similar compounds, such as:
N-benzyl-2-(3,4-dimethoxyphenyl)-N-methylacetamide: This compound features a similar structure but with a methyl group instead of the isoxazole ring.
N-benzyl-2-(2,6-dimethylphenoxy)-N-((3R,4S)-4-{[isobutyl(phenylsulfonyl)amino]methyl}-3-pyrrolidinyl)methyl)acetamide: This compound has a different aryl group and additional functional groups, making it structurally distinct.
N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides: These compounds have a pyrazolo[4,3-c][1,2]benzothiazine ring system instead of the isoxazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Eigenschaften
IUPAC Name |
N-benzyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-24-17-9-8-15(10-19(17)25-2)18-11-16(22-26-18)12-20(23)21-13-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAWJCUYZGAHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]-1H-indole-2-carboxamide](/img/structure/B2863143.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyanocyclopropanecarboxamide](/img/structure/B2863144.png)


![3-[(3-Methylquinolin-8-yl)sulfonylamino]butanoic acid;hydrochloride](/img/structure/B2863148.png)
![5-{[(6-cyclopropylpyridin-3-yl)methyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2863150.png)


![4-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2863155.png)
![1-[5-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2863157.png)
![7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2863158.png)
![1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylic acid](/img/structure/B2863160.png)


